molecular formula C12H19N3O2 B2451941 Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2248320-45-6

Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2451941
M. Wt: 237.303
InChI Key: RGUUSOKGXYWOLQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (TPC) is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. TPC is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine ring system, which is known to exhibit biological activity.

Mechanism Of Action

The mechanism of action of Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate reduces the production of prostaglandins, thereby reducing inflammation.

Biochemical And Physiological Effects

Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. In addition, Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to inhibit the growth of cancer cells and to have antiviral activity against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

The synthesis of Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been optimized to achieve high yields and purity, making it suitable for further research. However, Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Further research is needed to fully explore its potential applications.

Future Directions

There are several future directions for research on Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. One area of research could be to explore its potential as an anti-inflammatory agent. Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Further research could explore its potential as a treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of research could be to explore its potential as an anti-cancer agent. Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to inhibit the growth of cancer cells. Further research could explore its potential as a treatment for various types of cancer.
Finally, further research could explore its potential as an antiviral agent. Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have antiviral activity against the hepatitis C virus. Further research could explore its potential as a treatment for other viral infections.

Synthesis Methods

The synthesis of Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multistep process that includes the reaction of 6-methyluracil with tert-butyl acrylate, followed by cyclization with hydrazine hydrate and acetic acid. The reaction mixture is then refluxed in ethanol to yield Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate as a white crystalline solid. The synthesis of Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been optimized to achieve high yields and purity, making it suitable for further research.

Scientific Research Applications

Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for its potential application in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. In addition, Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to inhibit the growth of cancer cells and to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-5-13-10-9(6-14-15(10)7-8)11(16)17-12(2,3)4/h6,8,13H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUUSOKGXYWOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

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